3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a 3,4-dimethoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a pyridine derivative under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, making this compound a versatile scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine
Uniqueness
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other triazolo-pyridine derivatives and contributes to its potential as a lead compound in drug discovery.
Properties
CAS No. |
62052-21-5 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4O2/c1-18-11-6-5-9(8-12(11)19-2)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
FSDWONACMGXBDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC |
Origin of Product |
United States |
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